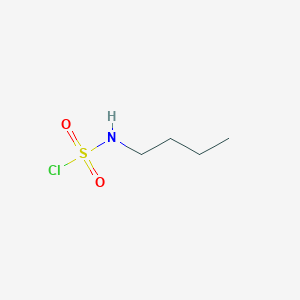

Butylsulfamyl chloride

描述

Contextualization within Organosulfur Chemistry and Halide Derivatives

Butylsulfamyl chloride, with the tert-butyl isomer (CAS 33581-95-2) being a common representative, is an organosulfur compound belonging to the sulfamoyl chloride class. google.comcymitquimica.com Organosulfur chemistry is a broad field that studies the properties and synthesis of organic compounds containing sulfur. Sulfamoyl chlorides (R₂NSO₂Cl) are derivatives of sulfamic acid and are characterized by a sulfur(VI) center bonded to two oxygen atoms, a chlorine atom, and a nitrogen atom. researchgate.netnih.gov This functional group makes them reactive halide derivatives, specifically N-substituted analogs of sulfonyl chlorides (RSO₂Cl). beilstein-journals.orgnih.gov The presence of the butyl group, particularly the sterically bulky tert-butyl group, significantly influences the compound's reactivity and synthetic utility. google.com

Academic Significance in Contemporary Chemical Synthesis and Reaction Mechanistic Studies

This compound serves as a key reagent in modern organic synthesis, primarily for the introduction of the sulfamoyl moiety (-SO₂NR₂) onto various molecular scaffolds. cymitquimica.com Its most significant application is in the synthesis of substituted sulfonamides and sulfamides, which are structures of considerable interest in medicinal chemistry and drug discovery. google.comenamine.net The reaction of this compound with primary and secondary amines provides a direct route to N-substituted sulfamides. google.com

The compound is also valuable in mechanistic studies. The reactions of sulfamoyl chlorides, including anilinolysis (reaction with aniline), have been investigated to understand their reaction pathways. rsc.org These studies help elucidate whether the reactions proceed through direct nucleophilic substitution (Sₙ2-like) or an elimination-addition mechanism involving a transient N-sulfonylamine species ([RN=SO₂]). rsc.org Understanding these mechanisms is crucial for optimizing reaction conditions and predicting product outcomes in complex syntheses.

Scope and Research Objectives for In-depth Scholarly Inquiry

The objective of this article is to provide a scholarly overview of this compound, focusing exclusively on its chemical identity, properties, synthesis, and reactivity within the context of chemical research. The following sections will present detailed findings on its chemical and physical characteristics, including spectroscopic data used for its identification. Furthermore, key synthetic routes to the compound and its principal reactions with various nucleophiles will be discussed, supported by insights from mechanistic studies. This inquiry aims to create a consolidated, scientifically accurate resource on the compound's role in advanced chemical research.

Chemical and Physical Properties of tert-Butylsulfamyl chloride

| Property | Value | Source(s) |

| CAS Number | 33581-95-2 | google.com |

| Molecular Formula | C₄H₁₀ClNO₂S | google.comcymitquimica.com |

| Molecular Weight | 171.65 g/mol | guidechem.com |

| Appearance | Colorless to pale yellow liquid or solid | google.comcymitquimica.com |

| Boiling Point | 67 °C at 0.01 Torr | lookchem.com |

| Density | 1.263 g/cm³ (Predicted) | lookchem.com |

| Solubility | Soluble in many organic solvents. | enamine.net |

| Canonical SMILES | CC(C)(C)NS(=O)(=O)Cl | lookchem.com |

| InChI Key | WGBSTIRRHNSMRN-UHFFFAOYSA-N | beilstein-journals.org |

Spectroscopic Data of tert-Butylsulfamyl chloride

| Technique | Description of Expected Data | Source(s) |

| ¹H-NMR | A characteristic sharp singlet peak is expected around δ 1.1-1.6 ppm, integrating to 9 protons, which corresponds to the chemically equivalent protons of the tert-butyl group. A broad singlet for the N-H proton may also be observed. In derivatives made from this compound, the tert-butyl singlet is a key diagnostic signal. | acs.org |

| ¹³C-NMR | The spectrum is expected to show a signal for the quaternary carbon of the tert-butyl group around δ 61 ppm and a signal for the methyl carbons around δ 27-29 ppm. | acs.org |

| Infrared (IR) Spectroscopy | Key absorption bands are predicted for the sulfamoyl group. These include the S=O asymmetric stretch (1330–1380 cm⁻¹) and the S=O symmetric stretch (1150–1200 cm⁻¹). | |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be observed corresponding to its molecular weight. High-resolution mass spectrometry would confirm the elemental composition. Common fragmentation patterns would likely involve the loss of the tert-butyl group or the chlorine atom. | smolecule.com |

Detailed Research Findings

Synthesis of this compound

The synthesis of N-substituted sulfamoyl chlorides can be challenging. However, specific methods have been developed for the tert-butyl variant. One effective route involves the reaction of tert-butanol (B103910) with chlorosulfonyl isocyanate to generate N-tert-butylsulfamoyl chloride. nih.gov Another general approach for creating sulfamides involves the reaction of amines with sulfuryl chloride, though this can be inefficient for sterically hindered amines. nih.gov The direct synthesis of sulfamyl chlorides can also be achieved by reacting an amine with sulfamoyl chloride, but this parent reagent is expensive and requires careful handling. google.com

Key Reactions and Mechanistic Insights

This compound is primarily used as an electrophilic agent that reacts readily with nucleophiles. cymitquimica.comenamine.net Its reactivity is centered on the sulfamoyl chloride moiety.

Reaction with Amines: The most prominent reaction is with primary and secondary amines to form N,N'-disubstituted or N,N,N'-trisubstituted sulfamides. google.com For example, tert-butylsulfamoyl chloride reacts with p-aminoacetophenone in the presence of a base like triethylamine (B128534) to yield the corresponding N'-(tert-butyl)sulfamide. google.com This reactivity is predictable and facile, making it a valuable tool for building complex molecules. google.com

Reaction with Alcohols: The reaction with alcohols leads to the formation of sulfamate (B1201201) esters. enamine.net This transformation is a key step in the synthesis of various biologically active compounds. nih.gov

Mechanistic Studies: The mechanism of reaction between sulfamoyl chlorides and amines (anilinolysis) has been a subject of detailed study. Kinetic data, including Hammett ρ values and hydrogen/deuterium isotope effects, suggest that the reaction does not always follow a simple bimolecular nucleophilic substitution (Sₙ2) pathway. rsc.org Instead, an elimination mechanism involving a highly reactive N-sulfonylamine intermediate ([R-N=SO₂]) is often proposed. rsc.org In less polar solvents like chloroform, the mechanism is suggested to be a concerted E2-type process, while in more polar solvents like acetonitrile, it may shift towards a more stepwise, E1cB-like pathway. rsc.org The bulky tert-butyl group can influence which pathway is favored. Furthermore, the tert-butyl group can be cleaved from the resulting sulfamide (B24259) product using trifluoroacetic acid, a feature that enhances its utility as a synthetic intermediate. google.com

Structure

3D Structure

属性

CAS 编号 |

10305-43-8 |

|---|---|

分子式 |

C4H10ClNO2S |

分子量 |

171.65 g/mol |

IUPAC 名称 |

N-butylsulfamoyl chloride |

InChI |

InChI=1S/C4H10ClNO2S/c1-2-3-4-6-9(5,7)8/h6H,2-4H2,1H3 |

InChI 键 |

CLYYLYYRTGRJTL-UHFFFAOYSA-N |

规范 SMILES |

CCCCNS(=O)(=O)Cl |

产品来源 |

United States |

Synthetic Methodologies for Butylsulfamyl Chloride

Established Synthetic Pathways to Sulfamyl Chlorides

Traditional methods for the synthesis of sulfamyl chlorides, including butylsulfamyl chloride, have been well-documented and are widely employed. These pathways typically fall into two main categories: the chlorination of the corresponding sulfonamides and the reaction of sulfonyl halides with amine precursors.

Chlorination Reactions of Corresponding Sulfonamides

One of the most common methods for preparing sulfamyl chlorides is the direct chlorination of the corresponding N-alkylsulfonamide. This transformation can be effectively carried out using various chlorinating agents, with phosphorus pentachloride (PCl₅) being a frequently utilized reagent. The reaction involves the conversion of the sulfonamide group into the sulfamyl chloride functionality.

The general reaction can be represented as follows:

R-SO₂-NH-Butyl + PCl₅ → R-SO₂-N(Butyl)Cl + POCl₃ + HCl

While effective, the use of strong chlorinating agents like phosphorus pentachloride necessitates careful handling due to their reactivity and the generation of corrosive byproducts such as hydrogen chloride and phosphoryl chloride. The reaction mechanism involves the nucleophilic attack of the sulfonamide nitrogen on the phosphorus atom of PCl₅, followed by a series of elimination and substitution steps to yield the final sulfamyl chloride product.

Routes via Sulfonyl Halides and Amine Precursors

An alternative and widely used approach involves the reaction of an amine precursor, in this case, butylamine, with a suitable sulfonyl halide. Sulfuryl chloride (SO₂Cl₂) is a common reagent for this purpose. This method offers a direct route to N-alkylated sulfamoyl chlorides.

The reaction between butylamine and sulfuryl chloride typically proceeds as follows:

Butyl-NH₂ + SO₂Cl₂ → Butyl-NH-SO₂Cl + HCl

This reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride gas that is evolved, thereby driving the reaction to completion and preventing unwanted side reactions. The choice of solvent and base, as well as the reaction temperature, are critical parameters that influence the yield and purity of the resulting this compound.

Novel Approaches and Catalytic Systems in this compound Synthesis

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methodologies. This has led to the exploration of novel approaches and catalytic systems for the synthesis of sulfamyl chlorides, including this compound, with a focus on green chemistry principles and enhanced reaction efficiency.

Development of Green Chemistry Principles in Reaction Design

The application of green chemistry principles to the synthesis of sulfamyl chlorides aims to reduce the environmental footprint of the manufacturing process. Key areas of focus include the use of less hazardous reagents and solvents, minimizing waste generation, and improving energy efficiency.

One promising green approach involves the use of alternative chlorinating agents that are less corrosive and produce fewer harmful byproducts than traditional reagents like PCl₅ and SO₂Cl₂. For example, the use of N-chlorosuccinimide (NCS) in the presence of a chloride source has been explored for the chlorination of sulfonamides under milder conditions. Furthermore, the use of water as a solvent, where feasible, represents a significant advancement in green synthesis, as it is non-toxic, non-flammable, and readily available. Photocatalysis has also emerged as a green tool, utilizing light to drive chemical reactions, potentially reducing the need for harsh reagents and high temperatures nih.gov.

Catalytic Enhancements for Improved Reaction Efficiency and Selectivity

The use of catalysts can significantly improve the efficiency and selectivity of sulfamyl chloride synthesis. Catalytic systems can lower the activation energy of the reaction, allowing it to proceed under milder conditions and often with higher yields.

Phase-transfer catalysis (PTC) is one such technique that has shown promise in the synthesis of sulfamoyl chlorides. PTC facilitates the transfer of reactants between immiscible phases (e.g., an aqueous phase and an organic phase), thereby increasing the reaction rate. In the context of this compound synthesis from butylamine and sulfuryl chloride, a phase-transfer catalyst can facilitate the reaction between the water-soluble amine and the organic-soluble sulfuryl chloride, leading to improved yields and milder reaction conditions mdpi.com. Quaternary ammonium salts are commonly employed as phase-transfer catalysts in these reactions.

The development of solid-supported catalysts is another area of active research. These catalysts can be easily separated from the reaction mixture, simplifying the purification process and allowing for catalyst recycling, which aligns with the principles of green chemistry.

Optimization of Reaction Conditions for Scalable Laboratory and Industrial Production

The transition from a laboratory-scale synthesis to large-scale industrial production requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. Key parameters that are typically optimized include temperature, pressure, solvent, catalyst loading, and reaction time.

For the synthesis of this compound via the reaction of butylamine with sulfuryl chloride, optimization studies would focus on:

Temperature Control: The reaction is often exothermic, and maintaining an optimal temperature is crucial to prevent side reactions and ensure product stability. Continuous flow reactors can offer superior temperature control compared to batch reactors, which is particularly important for highly exothermic reactions nih.govrsc.org.

Solvent Selection: The choice of solvent can significantly impact reaction rate, yield, and ease of product isolation. While traditional organic solvents like dichloromethane are effective, research is ongoing to identify greener and safer alternatives nih.gov.

Stoichiometry of Reactants: Optimizing the molar ratio of butylamine to sulfuryl chloride is essential to maximize the conversion of the limiting reagent and minimize the formation of byproducts.

Catalyst Efficiency: In catalytic processes, optimizing the catalyst loading and turnover number is critical for economic viability.

The table below summarizes the impact of various reaction parameters on the synthesis of sulfamyl chlorides, providing a general guideline for optimization.

| Parameter | Effect on Reaction | Optimization Goal |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to decomposition. | Find the optimal temperature that maximizes yield and minimizes byproducts. |

| Solvent | Influences solubility of reactants, reaction rate, and ease of work-up. | Select a solvent that provides good solubility, is environmentally benign, and facilitates product isolation. |

| Catalyst | Increases reaction rate and can improve selectivity. | Identify a highly active and selective catalyst that can be easily recovered and reused. |

| Reactant Concentration | Affects reaction kinetics. | Optimize concentrations to achieve a high reaction rate without compromising safety or selectivity. |

For industrial-scale production, continuous manufacturing processes are increasingly being adopted. Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better process control, and improved product consistency mdpi.com. The development of robust and scalable continuous flow methods for the synthesis of this compound is a key area of focus for the chemical industry.

Investigation of Solvent Effects and Temperature Regimes

The choice of solvent and the reaction temperature are pivotal in directing the outcome of the synthesis of this compound. The reaction is typically carried out in an inert aprotic solvent to prevent unwanted side reactions with the highly reactive sulfuryl chloride or a similar reagent.

Solvent Effects:

The solvent plays a multifaceted role in the synthesis of sulfamoyl chlorides. It must be capable of dissolving the reactants, facilitating heat transfer, and remaining inert under the reaction conditions. Dichloromethane is a commonly employed solvent for similar reactions involving sulfonyl chlorides due to its inertness and ability to dissolve a wide range of organic compounds. Other aprotic solvents such as tetrahydrofuran (THF), ethyl acetate (EtOAc), and acetonitrile have been investigated in related syntheses, though they may lead to lower yields of the desired product. The polarity and coordinating ability of the solvent can influence the reaction pathway and the stability of intermediates.

For instance, in analogous syntheses of related sulfur-nitrogen compounds, a significant decrease in product yield was observed when moving from dichloromethane to more polar or coordinating solvents like acetonitrile or THF. This suggests that a non-polar, non-coordinating solvent is preferable for the efficient synthesis of this compound.

Interactive Data Table: Effect of Solvent on a Related Sulfinamide Synthesis

| Solvent | Dielectric Constant (ε) | Yield of Sulfinamide (%) |

| Dichloromethane | 9.1 | 66 |

| Acetonitrile | 37.5 | Poor |

| Tetrahydrofuran (THF) | 7.6 | Poor |

| Ethyl Acetate (EtOAc) | 6.0 | Poor |

This data is based on the synthesis of a sulfinamide from a sulfonyl chloride and is presented here as an illustrative example of potential solvent effects.

Temperature Regimes:

The reaction to form this compound is often highly exothermic. Therefore, precise temperature control is essential to prevent thermal runaway and the formation of degradation products. The reaction is typically initiated at a low temperature, often around 0 °C, by the slow addition of one reactant to the other. Maintaining a low temperature during the initial phase of the reaction helps to control the reaction rate and dissipate the heat generated.

Once the initial exothermic reaction has subsided, the reaction mixture may be allowed to warm to room temperature to ensure the completion of the reaction. In some cases, a slightly elevated temperature might be employed to drive the reaction to completion, but this must be done with caution to avoid decomposition of the product. A significant amount of by-product formation has been observed at lower temperatures (e.g., -20 °C) in related syntheses, suggesting that an optimal temperature window exists for maximizing the yield of the desired product.

Stoichiometric Ratios and Mitigation of Undesired By-product Formation

The stoichiometry of the reactants, specifically the molar ratio of n-butylamine to the chlorosulfonating agent (e.g., sulfuryl chloride), is a critical factor in determining the product distribution. The primary undesired by-product in this synthesis is the corresponding N,N'-dibutylsulfamide, which is formed when two molecules of n-butylamine react with one molecule of sulfuryl chloride.

To mitigate the formation of this disubstituted by-product, an excess of the chlorosulfonating agent is typically used. This ensures that the n-butylamine is the limiting reagent and favors the formation of the monosubstituted sulfamoyl chloride. The use of a molar ratio of sulfuryl chloride to n-butylamine greater than 1:1 is a common strategy.

The reaction is generally carried out in the presence of a tertiary amine base, such as triethylamine (B128534), which acts as a scavenger for the hydrogen chloride (HCl) gas produced during the reaction. The removal of HCl is important as it can react with the starting amine to form the corresponding ammonium salt, rendering it unreactive. The stoichiometry of the base is also important; typically, at least one equivalent of the base per equivalent of the amine is used.

Interactive Data Table: Theoretical Product Distribution based on Stoichiometric Ratios

The following table illustrates the theoretical impact of the stoichiometric ratio of sulfuryl chloride to n-butylamine on the formation of this compound and the N,N'-dibutylsulfamide by-product.

| Molar Ratio (Sulfuryl Chloride : n-Butylamine) | Theoretical Yield of this compound (%) | Theoretical Yield of N,N'-Dibutylsulfamide (%) |

| 1 : 2 | Low | High |

| 1 : 1 | Moderate | Moderate |

| 1.5 : 1 | High | Low |

| 2 : 1 | Very High | Very Low |

This table represents a theoretical model to illustrate the principle of stoichiometric control in minimizing by-product formation.

By carefully controlling the solvent, temperature, and stoichiometry, the synthesis of this compound can be optimized to achieve a high yield of the desired product while minimizing the formation of unwanted by-products.

Reaction Mechanisms and Chemical Reactivity of Butylsulfamyl Chloride

Reactivity with Diverse Classes of Nucleophiles

Butylsulfamyl chloride readily reacts with a wide array of nucleophiles, leading to the formation of various substituted sulfamides and related compounds. The high reactivity of the S-Cl bond allows these transformations to proceed under mild conditions.

The reaction of this compound with primary or secondary amines, a process known as aminolysis, is a cornerstone of its chemistry. This reaction provides a direct route to the synthesis of N'-substituted or N',N'-disubstituted butylsulfamides. nih.gov The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, displacing the chloride ion. organic-chemistry.org An external or second equivalent of the amine is typically required to neutralize the hydrogen chloride byproduct that is formed. nih.gov

The general reaction is as follows: C₄H₉NHSO₂Cl + 2 R¹R²NH → C₄H₉NHSO₂NR¹R² + R¹R²NH₂⁺Cl⁻

These reactions are fundamental in medicinal chemistry, as the sulfonamide functional group is a key structural motif in many pharmaceutical agents. sigmaaldrich.comnih.gov

Examples of Aminolysis Reactions

| Amine Nucleophile (R¹R²NH) | Product (Butylsulfamide Derivative) |

| Ammonia (NH₃) | N-Butylsulfamide |

| Methylamine (CH₃NH₂) | N-Butyl-N'-methylsulfamide |

| Diethylamine ((C₂H₅)₂NH) | N-Butyl-N',N'-diethylsulfamide |

| Aniline (C₆H₅NH₂) | N-Butyl-N'-phenylsulfamide |

This compound reacts with alcohols (alcoholysis) and phenols (phenolysis) to form the corresponding sulfamate (B1201201) esters (O-alkyl or O-aryl butylsulfamates). nih.gov These reactions typically require the presence of a non-nucleophilic base, such as pyridine or triethylamine (B128534), to scavenge the HCl produced. nih.gov

The general reaction is: C₄H₉NHSO₂Cl + R-OH + Base → C₄H₉NHSO₂-OR + Base·HCl

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur center. uni.eduyoutube.com Sulfamate esters are valuable functional groups in their own right, finding use in medicinal chemistry and as intermediates for further synthetic transformations. nih.govresearchgate.net The synthesis of various estrogen sulfamates from sulfamoyl chlorides highlights the utility of this reaction class. nih.gov

Examples of Alcoholysis/Phenolysis Reactions

| Alcohol/Phenol Nucleophile (R-OH) | Product (Sulfamate Ester) |

| Methanol (CH₃OH) | Methyl N-butylsulfamate |

| Ethanol (C₂H₅OH) | Ethyl N-butylsulfamate |

| Isopropanol ((CH₃)₂CHOH) | Isopropyl N-butylsulfamate |

| Phenol (C₆H₅OH) | Phenyl N-butylsulfamate |

Reactions with Carbon-Based Nucleophiles and Organometallic Reagents

The reaction of this compound with carbon-based nucleophiles and organometallic reagents represents a key method for the formation of carbon-sulfur bonds, leading to the synthesis of N-butylsulfonamides. These reactions are predicated on the electrophilic nature of the sulfur atom in the sulfamyl chloride group, which readily accepts a pair of electrons from a nucleophilic carbon.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent carbon-based nucleophiles that react with sulfamoyl chlorides to yield sulfonamides. The general mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic sulfur atom of this compound. This is followed by the displacement of the chloride ion, which is a good leaving group.

While specific studies detailing the reactions of this compound with a wide array of Grignard and organolithium reagents are not extensively documented in publicly available literature, the general reactivity of sulfonyl chlorides provides a strong basis for predicting these interactions. For instance, the reaction of various (hetero)aryl or alkyl organometallic nucleophiles with sulfamoyl precursors can produce primary sulfonamide compounds in good to excellent yields. thieme-connect.com The synthesis of sulfonamides through the reaction of sulfonyl chlorides with primary or secondary amines is a traditional and well-established method. ucl.ac.uk

The table below illustrates the expected products from the reaction of this compound with representative organometallic reagents, based on the known reactivity of sulfonyl chlorides.

| Organometallic Reagent | Formula | Expected Product | Product Name |

| Methylmagnesium bromide | CH₃MgBr | C₄H₉NHSO₂CH₃ | N-Butylmethanesulfonamide |

| Phenyllithium | C₆H₅Li | C₄H₉NHSO₂C₆H₅ | N-Butylbenzenesulfonamide |

| Ethylmagnesium chloride | C₂H₅MgCl | C₄H₉NHSO₂C₂H₅ | N-Butylethanesulfonamide |

Electrophilic Reactivity and Other Transformation Pathways

Beyond its reactions with nucleophiles at the sulfur center, this compound can potentially engage in other modes of reactivity, including electrophilic aromatic substitution and transformations involving radical or oxidative pathways.

Potential for Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in organic chemistry where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org For this compound to act as the electrophile in such a reaction, a potent electrophilic species, likely a sulfonyl cation or a complex with a strong Lewis acid, would need to be generated.

However, the viability of this reaction is subject to several factors, including the reactivity of the aromatic substrate and the potential for competing side reactions. The sulfamoyl chloride moiety is generally less reactive as an electrophile compared to acyl chlorides in Friedel-Crafts reactions.

Investigation of Radical Pathways and Oxidative Transformations

The involvement of sulfonyl chlorides in radical reactions is a known phenomenon. Sulfonyl radicals can be generated from sulfonyl chlorides under various conditions, such as photolysis or in the presence of radical initiators. These radicals can then participate in a range of transformations.

Recent studies have shown that N,N-disubstituted sulfamoyl chlorides can be catalyzed by photoredox processes to generate sulfonyl radicals. thieme-connect.com Furthermore, sulfamate ester-derived nitrogen-centered radicals have been shown to mediate 1,6-hydrogen-atom transfer processes to guide C(sp³)–H chlorination. nih.gov This suggests that this compound could potentially undergo similar radical-mediated reactions. For instance, light-initiated homolysis of the S-Cl bond could generate a butylsulfamyl radical, which could then engage in hydrogen abstraction or addition to unsaturated systems. Sulfamides have also been demonstrated to direct radical-mediated chlorination of aliphatic C-H bonds. semanticscholar.orgrsc.org

Oxidative transformations of this compound are less explored. However, the sulfur atom is in a high oxidation state (+6) and is therefore not readily oxidized further. Conversely, cleavage of the S-N or S-C bonds under oxidative conditions could be possible. For example, electrochemical methods have been used for the oxidative cleavage of C-N bonds in amines. mdpi.com While not directly applicable to the sulfur-nitrogen bond in this compound, it points to the possibility of electrochemical or chemical oxidation leading to fragmentation of the molecule.

Hydrolytic Stability and Hydrolysis Kinetics

The hydrolytic stability of sulfonyl chlorides is a critical aspect of their reactivity and handling. The hydrolysis of sulfonyl chlorides, a type of solvolysis where water is the nucleophile, leads to the corresponding sulfonic acid and hydrochloric acid. rsc.org The rate of this reaction is influenced by factors such as the structure of the sulfonyl chloride, temperature, and the properties of the solvent.

Studies on the solvolysis of N,N-dimethylsulfamoyl chloride have shown that the reaction likely proceeds through an SN2 pathway, with significant sensitivity to both solvent nucleophilicity and ionizing power. researchgate.netrsc.org This suggests that the hydrolysis of this compound would also follow a bimolecular mechanism where a water molecule attacks the sulfur atom.

| Condition | Temperature (°C) | Solvent | Hypothetical First-Order Rate Constant (k, s⁻¹) |

| 1 | 25 | Water | 1.5 x 10⁻⁵ |

| 2 | 25 | 50% Aqueous Acetone | 8.0 x 10⁻⁶ |

| 3 | 40 | Water | 4.5 x 10⁻⁵ |

| 4 | 25 | 80% Aqueous Ethanol | 5.0 x 10⁻⁶ |

Note: These values are illustrative and based on the general reactivity of related compounds. Actual experimental values may differ.

The hydrolysis of N,N-disubstituted carbamoyl chlorides, which are structurally similar to sulfamoyl chlorides, has also been studied, with many proceeding via an SN1 mechanism. nih.gov However, the evidence for sulfamoyl chlorides points more strongly towards an SN2 process.

Analytical Chemistry Methodologies for Butylsulfamyl Chloride

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are central to the analysis of Butylsulfamyl chloride, providing the means to separate it from complex matrices and quantify its presence.

Gas Chromatography (GC) Coupled with Specialized Derivatization Strategies

Gas Chromatography (GC) is a powerful tool for the analysis of volatile compounds. However, the direct analysis of alkanesulfonyl chlorides like this compound can be problematic due to their thermal instability, which can lead to degradation into the corresponding chlorides within the GC inlet core.ac.uk.

To circumvent this issue, specialized derivatization strategies are frequently employed. A common and effective approach is the conversion of the thermally labile sulfonyl chloride into a more stable sulfonamide derivative core.ac.uk. This is typically achieved by reacting the sulfonyl chloride with an amine, such as N,N-diethylamine core.ac.uk. These more stable derivatives can then be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer core.ac.ukresearchgate.net.

For instance, the analysis of n-tetradecanesulfonyl chlorides was successfully performed after their conversion to N,N-diethylsufonamides, which are thermally more stable core.ac.uk. This derivatization allows for accurate quantitative analysis without the risk of on-column degradation core.ac.uk.

Table 2: GC Derivatization Strategy for this compound

| Step | Description | Rationale |

|---|---|---|

| Derivatization Reagent | N,N-diethylamine or other suitable primary/secondary amine. | Converts the thermally unstable sulfonyl chloride to a stable sulfonamide. core.ac.uk |

| Reaction | This compound + Diethylamine → N,N-diethylbutylsulfonamide + HCl | The resulting sulfonamide is less prone to thermal degradation during GC analysis. core.ac.uk |

| GC Column | A non-polar or medium-polarity column (e.g., ZB-5ms, CP-Sil8CB) is typically used. researchgate.netinnovareacademics.in | Provides good separation of the derivatized analyte from other components. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS). | FID provides quantitative data, while MS provides structural confirmation. core.ac.ukresearchgate.net |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Structural Elucidation and Trace Analysis

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the definitive structural elucidation and trace analysis of this compound.

GC-MS is widely used for the analysis of sulfonyl chlorides, particularly after derivatization to enhance thermal stability core.ac.uk. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the analyte nih.gov. In the analysis of n-tetradecanesulfonyl chlorides, GC-MS with various ionization techniques (Electron Impact, Positive Chemical Ionization, and Negative Chemical Ionization) was used to completely identify the various isomers after their conversion to sulfonamides core.ac.uk. This approach is crucial for distinguishing between positional isomers core.ac.uk. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for trace-level analysis innovareacademics.in.

LC-MS offers the advantage of analyzing thermally labile compounds without the need for derivatization rsc.org. The compound can be separated using reverse-phase HPLC and then introduced into the mass spectrometer. LC-MS/MS provides a unique capability for rapid, cost-effective, and quantitative measurements of organic molecules rsc.org. This technique is highly sensitive and selective, making it ideal for detecting this compound at very low concentrations in complex mixtures nih.gov.

Spectroscopic Characterization Techniques

Spectroscopic techniques provide fundamental information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The butyl group would exhibit characteristic signals: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (CH₂) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the sulfonyl group. The exact chemical shifts would be influenced by the electron-withdrawing sulfamyl chloride group.

¹³C NMR: The carbon NMR spectrum would show four distinct signals corresponding to the four carbon atoms of the butyl chain. The chemical shifts would be indicative of their position relative to the sulfonyl chloride functional group. Modern spectrometers can lock on solvent signals, making internal reference standards often unnecessary ucla.edu.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃-CH₂- | ~0.9 | Triplet |

| CH₃-CH₂-CH₂- | ~1.4 | Sextet |

| -CH₂-CH₂-SO₂Cl | ~1.7 | Quintet |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. The spectra provide a unique "fingerprint" for the compound.

For this compound, the key functional groups that would give rise to strong, characteristic absorption bands are the sulfonyl chloride (SO₂Cl) group and the alkyl (C-H) bonds of the butyl chain.

S=O Stretching: The sulfonyl group exhibits two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. These typically appear in the regions of 1370-1450 cm⁻¹ and 1170-1230 cm⁻¹, respectively.

S-Cl Stretching: The stretch for the sulfur-chlorine bond is expected in the lower frequency region of the spectrum.

C-H Stretching and Bending: The butyl group will show C-H stretching vibrations just below 3000 cm⁻¹ and various bending (scissoring, wagging, twisting) vibrations in the 1300-1500 cm⁻¹ region.

Both IR and Raman spectroscopy provide complementary information. A complete vibrational assignment can be achieved by combining data from both techniques, as has been done for related molecules like vinyl sulfonyl chloride researchgate.netnih.gov.

Table 4: Characteristic IR/Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| S=O | Asymmetric Stretch | 1370 - 1450 |

| S=O | Symmetric Stretch | 1170 - 1230 |

| C-H (Alkyl) | Stretch | 2850 - 2960 |

| C-H (Alkyl) | Bend | 1350 - 1470 |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a pivotal analytical technique for the structural elucidation of this compound. It provides precise information on the molecular weight and offers insights into the compound's structure through the analysis of its fragmentation patterns. When coupled with gas chromatography (GC-MS), it allows for the identification of sulfonyl chlorides and related compounds in complex mixtures. core.ac.ukrsc.org

Molecular Weight Determination: In mass spectrometry, this compound is ionized, and the resulting molecular ion (M+) reveals the compound's molecular weight. The presence of chlorine and sulfur isotopes (³⁷Cl, ³⁴S) results in characteristic isotopic patterns. For a sulfonyl chloride, an A+2 peak due to the ³⁷Cl isotope is a key diagnostic feature. acdlabs.com For instance, in the analysis of butane-1-sulfonyl chloride, a weak but characteristic ion peak at m/z 99 corresponds to the sulfonyl chloride group, which also exhibits an A+2 peak at m/z 101. acdlabs.com

Fragmentation Pattern Analysis: Electron Impact (EI) is a common ionization technique that causes the molecular ion to break apart into smaller, characteristic fragment ions. The fragmentation pattern is like a fingerprint for the molecule, allowing for its identification. For alkanesulfonyl chlorides, fragmentation typically involves the cleavage of bonds adjacent to the sulfonyl group and within the alkyl chain. libretexts.orglibretexts.org

Key fragmentation pathways for a compound like this compound are expected to include:

Alpha-Cleavage: Breakage of the C-S bond, leading to the loss of the butyl radical and formation of the [SO₂Cl]⁺ ion.

Alkyl Chain Fragmentation: Cleavage within the butyl chain, resulting in characteristic hydrocarbon fragments. A prominent ion peak at m/z 57 is characteristic of a C₄H₉⁺ fragment (butyl cation). acdlabs.com

Loss of Neutral Molecules: Elimination of stable neutral molecules such as HCl or SO₂.

The analysis of related sulfonyl chlorides provides a model for the expected fragmentation of this compound. For example, the mass spectrum of methane sulfonyl chloride shows a key fragment at m/z 79. innovareacademics.in In the analysis of n-tetradecanesulfonyl chlorides, different ionization methods like electron impact (EI-MS), positive chemical ionization (PCI-MS), and negative chemical ionization (NCI-MS) are used to completely identify various isomers. core.ac.uk NCI, in particular, is useful for analyzing sulfonyl chlorides. core.ac.uk

Interactive Table: Expected Mass Spectrometry Data for this compound Below is a table summarizing the expected key ions in the mass spectrum of this compound.

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [C₄H₉SO₂Cl]⁺ | 156/158 | Molecular Ion (M⁺) peak, showing the M+2 isotope pattern for Chlorine. |

| [SO₂Cl]⁺ | 99/101 | Result of alpha-cleavage, loss of the butyl group. Shows M+2 pattern. acdlabs.com |

| [C₄H₉]⁺ | 57 | Butyl cation, resulting from cleavage of the C-S bond. acdlabs.com |

| [C₄H₉SO₂]⁺ | 121 | Loss of Chlorine radical from the molecular ion. |

Advanced Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation and detection. sdiarticle4.comresearchgate.net For highly reactive compounds like this compound, or for analytes being targeted by sulfonyl chloride reagents, derivatization can enhance stability, improve chromatographic behavior, and increase detector sensitivity. core.ac.ukresearchgate.netnih.gov

Pre-column Derivatization for Improved Sensitivity and Selectivity in Chromatographic Separations

Pre-column derivatization involves reacting the analyte with a derivatizing agent before its introduction into the chromatographic system. taylorfrancis.com This approach is widely used to attach a chromophore or fluorophore to the target molecule, making it detectable by UV-Visible or fluorescence detectors with high sensitivity. sdiarticle4.com Sulfonyl chlorides are excellent derivatizing agents for compounds containing primary and secondary amines, phenols, and thiols. nih.govnih.gov

The reaction involves the nucleophilic attack of the analyte's functional group (e.g., an amine) on the electrophilic sulfur atom of the sulfonyl chloride, forming a stable sulfonamide linkage and releasing HCl.

Examples of Sulfonyl Chloride-based Derivatizing Agents:

Dansyl Chloride (DNS-Cl): 1-Dimethylaminonaphthalene-5-sulfonyl chloride reacts with primary and secondary amines to form highly fluorescent derivatives, enabling detection at picomole levels. sdiarticle4.comnih.gov

Dabsyl Chloride (DABS-Cl): 4-(Dimethylamino)azobenzene-4'-sulfonyl chloride reacts with amino acids to produce colored derivatives that can be detected in the visible range, enhancing selectivity. taylorfrancis.com

2-Naphthalenesulfonyl Chloride (NSCl): Used for the derivatization of secondary amines, such as in the analysis of the antibiotic spectinomycin, allowing for detection at 254 nm. nih.gov

Coumarin-6-sulfonyl chloride (C6SCl): A fluorogenic label used for the analysis of phenols, which produces fluorescent sulfonamide derivatives. oup.com

This strategy is advantageous as it avoids potential issues like peak broadening that can occur with post-column mixing. taylorfrancis.com

Post-column Derivatization Approaches for Online Detection Enhancement

In post-column derivatization, the reaction occurs after the analytes have been separated on the chromatography column and before they enter the detector. mdpi.com This technique is particularly useful when the derivatized products are unstable or when the derivatizing agent would interfere with the chromatographic separation. mdpi.comactascientific.com

The column effluent is mixed with the derivatizing reagent in a reaction coil, and the resulting product flows into the detector. This method enhances signal strength without altering the chromatographic efficiency of the separation itself. actascientific.com A common application is the analysis of amino acids using reagents like ninhydrin or o-phthalaldehyde (OPA). actascientific.com While less common for sulfonyl chlorides themselves, the principle can be applied in specific analytical contexts, for instance, by using a post-column reaction to generate a fluorescent or colored product from an otherwise difficult-to-detect analyte. For example, the fluorescence of phenol-coumarin sulphonamide derivatives can be enhanced via a post-column ring-opening step by mixing with sodium hydroxide. oup.com

Optimization of Derivatization Conditions and Reagent Selection, including Sulfonyl Chloride-based Derivatizing Agents

The efficiency of a derivatization reaction is critically dependent on optimizing various parameters to ensure a rapid, complete, and reproducible reaction. nih.govresearchgate.net The selection of the appropriate sulfonyl chloride-based derivatizing agent is the first step and depends on the analyte's functional group and the desired detection method (e.g., UV, fluorescence). sdiarticle4.com

Key Optimization Parameters:

pH and Catalyst: The reaction of sulfonyl chlorides with amines or phenols is highly pH-dependent. An alkaline medium is typically required to deprotonate the analyte (e.g., R-NH₂ to R-NH⁻) and to neutralize the HCl byproduct. sdiarticle4.comnih.gov Catalysts may also be employed to facilitate the reaction. nih.gov

Reagent Concentration: The concentration of the derivatizing agent must be sufficient to ensure complete reaction with the analyte. A molar excess of the reagent is commonly used.

Reaction Time and Temperature: The reaction kinetics must be considered. Some reactions are rapid at room temperature, while others may require heating to proceed to completion in a reasonable timeframe. researchgate.netacs.org Optimization involves studying the reaction yield at different times and temperatures to find the ideal conditions. researchgate.net

Solvent: The choice of solvent is crucial. It must dissolve both the analyte and the reagent and be compatible with the subsequent analytical method. Acetonitrile and other polar organic solvents are frequently used. nih.govoup.com

Interactive Table: Parameters for Optimizing Derivatization with Sulfonyl Chlorides This table outlines the key parameters and their typical considerations for optimizing derivatization reactions involving sulfonyl chloride reagents.

| Parameter | General Consideration | Example Application |

| pH | Slightly alkaline conditions (pH 8-10) are usually optimal for reacting with amines and phenols. sdiarticle4.comoup.com | Derivatization of amino acids with Dansyl Chloride is performed in a borate buffer at pH 9.5-10.0. sdiarticle4.com |

| Temperature | Varies from ambient to elevated (e.g., 40-70°C) to increase reaction rate. researchgate.netacs.org | Reaction of spectinomycin with NSCl is performed at a specific temperature to ensure completion. nih.gov |

| Time | Can range from minutes to over an hour, depending on reagent and analyte reactivity. sdiarticle4.comoup.com | Phenols react with C6SCl within 3 minutes in a microreactor at ambient temperature. oup.com |

| Reagent | Must be selective for the target functional group and provide a detectable tag (chromophore/fluorophore). sdiarticle4.com | Dabsyl chloride is chosen for amino acid analysis due to the strong visible absorbance of its derivatives. taylorfrancis.com |

| Solvent | Should be inert and provide good solubility for all reactants. Acetonitrile is common. nih.gov | Benzoyl chloride derivatization is often performed with 2% (v/v) reagent in acetonitrile. nih.gov |

Theoretical and Computational Chemistry Studies of Butylsulfamyl Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Butylsulfamyl chloride. These calculations solve the Schrödinger equation (or approximations of it) for a given molecule to determine its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for a wide range of applications.

For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G+(d,p), are utilized to perform molecular geometry optimization. nih.gov This process identifies the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. The resulting optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.

Furthermore, DFT can be used to map the energy landscape of reactions involving this compound. By calculating the energies of reactants, products, and intermediate structures, a potential energy surface can be constructed. nih.gov This surface is crucial for understanding the feasibility and pathways of chemical reactions.

Below is a hypothetical interactive data table showing typical bond lengths and angles for this compound that could be obtained from DFT calculations.

| Parameter | Atom 1 | Atom 2 | Value |

| Bond Length | S | O1 | 1.42 Å |

| Bond Length | S | O2 | 1.42 Å |

| Bond Length | S | N | 1.65 Å |

| Bond Length | S | Cl | 2.08 Å |

| Bond Length | N | C | 1.47 Å |

| Bond Angle | O1 | S | O2 |

| Bond Angle | O | S | N |

| Bond Angle | O | S | Cl |

| Bond Angle | N | S | Cl |

| Bond Angle | S | N | C |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule with similar functional groups.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their fundamental formulation. researchgate.net These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties and reaction energetics. nih.gov

In the study of this compound, ab initio calculations are employed to investigate reaction pathways with a high degree of confidence. nih.gov For instance, in a nucleophilic substitution reaction, these methods can be used to trace the potential energy surface from reactants to products, identifying the transition state structure and the energy barrier associated with it. nih.govresearchgate.net This information is vital for understanding the kinetics and mechanism of the reaction. The high accuracy of these methods makes them particularly valuable for validating results from less computationally expensive methods like DFT. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules.

For this compound, MD simulations can be used to perform a thorough conformational analysis. The butyl chain of the molecule can adopt various conformations, and MD simulations can explore the potential energy surface to identify the most stable and populated conformers in different environments (e.g., in a vacuum or in a specific solvent). This is achieved by simulating the molecule's movement over a period of time and analyzing the trajectory to determine the relative energies and populations of different conformations. researchgate.net

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating a system containing multiple this compound molecules, or this compound in a solvent, one can investigate how these molecules interact with each other and with their surroundings. aps.org This includes the analysis of hydrogen bonding, van der Waals forces, and electrostatic interactions, which are crucial for understanding the bulk properties of the substance. researchgate.netmdpi.com

Mechanistic Modeling of Elementary Reaction Steps and Transition States

A detailed understanding of a chemical reaction requires the characterization of its elementary steps and the associated transition states. Computational modeling provides the tools to investigate these fleeting and high-energy structures.

The activation energy (Ea) is the minimum energy required for a chemical reaction to occur and is a key determinant of the reaction rate. libretexts.org Computational methods, particularly quantum chemical calculations, can be used to predict the activation energy barrier by calculating the energy difference between the reactants and the transition state. libretexts.org The transition state is the highest point on the minimum energy path between reactants and products. libretexts.org

Once the activation energy is known, the reaction rate constant (k) can be estimated using theories such as Transition State Theory (TST). The Arrhenius equation, k = A * exp(-Ea/RT), relates the rate constant to the activation energy, temperature (T), the gas constant (R), and a pre-exponential factor (A). libretexts.org Computational methods can provide the necessary parameters to calculate these rate constants, offering valuable insights into reaction kinetics. libretexts.org

Below is a hypothetical interactive data table illustrating predicted activation energies and rate constants for a reaction of this compound.

| Reaction | Computational Method | Activation Energy (kJ/mol) | Rate Constant (s⁻¹ at 298 K) |

| Hydrolysis | DFT (B3LYP/6-31G*) | 85.3 | 2.5 x 10⁻⁵ |

| Aminolysis | MP2/6-311+G** | 72.1 | 1.8 x 10⁻³ |

Note: This data is for illustrative purposes and represents hypothetical values for reactions involving this compound.

The solvent in which a reaction takes place can have a significant impact on its rate and mechanism. wikipedia.org Computational models can be used to investigate these solvent effects in several ways.

Explicit solvent models involve simulating a large number of individual solvent molecules surrounding the solute (this compound). mdpi.com This approach, often used in molecular dynamics simulations, can provide a detailed picture of solute-solvent interactions, such as hydrogen bonding and preferential solvation. wikipedia.org

Implicit solvent models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. wikipedia.org This method is computationally less expensive and is often used in quantum chemical calculations to estimate the effect of the solvent on the energies of reactants, products, and transition states. By performing calculations with different solvent models, it is possible to predict how the reaction rate and equilibrium will change in different solvent environments. wikipedia.orgmdpi.com For instance, polar solvents might stabilize charged intermediates or transition states, thereby accelerating the reaction. wikipedia.org

Environmental Behavior and Transformation of Butylsulfamyl Chloride

Degradation Pathways in Environmental Compartments

The degradation of Butylsulfamyl chloride in the environment is expected to proceed through a combination of abiotic and biotic pathways, including hydrolysis, photolysis, and biodegradation. The relative importance of each pathway will depend on the specific environmental conditions, such as water availability, sunlight intensity, and microbial activity.

Sulfonyl chlorides are generally susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid and hydrochloric acid. This reaction is a critical initial transformation step for this compound upon its release into moist soil or aquatic environments. The rate of hydrolysis is influenced by factors such as pH and temperature.

The general hydrolysis reaction for a sulfonyl chloride is as follows:

R-SO₂Cl + H₂O → R-SO₃H + HCl

Table 1: General Hydrolytic Fate of Sulfonyl Chlorides

| Environmental Condition | Expected Hydrolytic Behavior of this compound | Primary Hydrolysis Products |

|---|---|---|

| Neutral to Alkaline pH | Rapid hydrolysis | Butylsulfamate anion, Chloride ion |

| Acidic pH | Hydrolysis may be slower compared to alkaline conditions | Butylsulfamic acid, Hydrochloric acid |

This table is illustrative and based on the general chemical properties of sulfonyl chlorides.

Photolytic degradation, involving the breakdown of a chemical by light energy, can be a significant environmental fate process for organic compounds. For this compound and its hydrolysis products, both direct and indirect photolysis can occur. Direct photolysis involves the absorption of light by the molecule itself, leading to its degradation. Indirect photolysis is mediated by other substances in the environment, such as dissolved organic matter, which absorb light and produce reactive species that then degrade the target compound.

Research on sulfonamides, which are structurally related to the hydrolysis product of this compound, indicates that photolysis is a viable degradation pathway. The rate of photolytic decay is dependent on factors such as the pH of the water and the presence of dissolved organic matter tandfonline.com. For many sulfonamides, indirect photolysis is the predominant mechanism in natural waters, with half-lives ranging from minutes under intense UV light to days under natural sunlight tandfonline.com. The degradation pathways for sulfonamides under photolytic conditions can involve cleavage of the S-N bond and hydroxylation of aromatic rings . It is plausible that this compound and its derivatives would undergo similar photolytic transformations.

Biodegradation, the breakdown of organic compounds by microorganisms, is a crucial process for the ultimate removal of many chemicals from the environment. The susceptibility of this compound and its transformation products to microbial degradation will determine their long-term persistence.

Studies on related compounds provide insights into potential biodegradation pathways. For instance, the biodegradation of linear alkylbenzene sulfonates (LAS) in soil has been shown to be rapid, with half-lives of 1-4 days nih.gov. The microbial degradation of sulfonamide antimicrobials has also been investigated, with dissipation half-lives in soil reported to be in the range of 18.6 to 21.3 days nih.gov. The presence of organic matter, such as liquid swine slurry, can decrease the persistence of sulfonamides in soil, likely due to higher microbial activity nih.gov. The primary degradation of these compounds often involves the cleavage of the sulfonate or sulfonamide functional group from the parent molecule, followed by further metabolism of the resulting fragments. It is anticipated that soil and water microorganisms could utilize the butyl group of this compound or its derivatives as a carbon source.

Adsorption, Desorption, and Mobility in Soil and Aquatic Systems

The mobility of this compound and its degradation products in the environment is largely controlled by their sorption (adsorption and desorption) characteristics to soil and sediment particles. Compounds that sorb strongly to soil are less likely to be transported to groundwater, while weakly sorbed compounds are more mobile.

The sorption of organic compounds in soil is influenced by both the chemical's properties and the soil's characteristics, such as organic matter content, clay content, and pH. For sulfonamides, which are good analogs for the transformation products of this compound, sorption is generally weak, suggesting they are mobile in subsurface environments asabe.org.

Sorption of sulfonamides is strongly pH-dependent, with maximum sorption occurring when the molecule is in its neutral form asabe.org. The interaction with soil organic matter is a key factor, with specific interactions such as hydrogen bonding and van der Waals forces playing a role nih.govscispace.com. Freundlich adsorption coefficients (Kf) for various sulfonamides in topsoils have been reported to range from 0.5 to 6.5, indicating variable but generally low to moderate sorption nih.gov. Adsorption tends to increase with the aromaticity and electronegativity of the functional groups nih.gov.

Table 2: Freundlich Adsorption Coefficients (Kf) for Selected Sulfonamides in Soil

| Compound | Kf Range | Reference |

|---|---|---|

| Sulfanilamide | 0.5 - 6.5 | nih.gov |

| Sulfadimidine | 0.5 - 6.5 | nih.gov |

| Sulfadiazine | 0.5 - 6.5 | nih.gov |

| Sulfadimethoxine | 0.5 - 6.5 | nih.gov |

This data is for sulfonamide antibiotics and is used to infer the potential sorption behavior of this compound's transformation products.

The potential for a chemical to leach through the soil profile and contaminate groundwater is a significant environmental concern. Based on the weak sorption of related sulfonamide compounds, it is likely that the transformation products of this compound would have a moderate to high potential for mobility in soils asabe.orgnih.gov.

The mobility of sulfonamides is influenced by soil pH, cation exchange capacity, and organic carbon content nih.gov. Because they tend to be weakly sorbed, especially in their anionic forms at higher pH, they have a higher affinity for the soil solution and are more prone to leaching asabe.org. Therefore, under conditions of high rainfall or irrigation, there is a potential for the degradation products of this compound to be transported downwards through the soil profile and potentially reach groundwater.

Formation of Transformation Products and Metabolites in Environmental Systems

The environmental transformation of this compound is primarily governed by the reactivity of its sulfonyl chloride functional group and the susceptibility of the butylsulfonamide moiety to microbial degradation. These processes lead to the formation of various transformation products and metabolites, altering the chemical's structure and potential environmental impact.

Hydrolysis of the Sulfonyl Chloride Group:

The sulfonyl chloride group (-SO₂Cl) is highly susceptible to hydrolysis in aqueous environments. This abiotic process is a primary degradation pathway for this compound upon its release into water or moist soil. The reaction involves the nucleophilic attack of a water molecule on the sulfur atom, leading to the displacement of the chloride ion.

The initial and primary transformation product of this hydrolysis is Butanesulfonamide . This reaction is generally rapid, with the rate being influenced by factors such as pH and temperature.

Biodegradation of the Butylsulfonamide Moiety:

Following the initial hydrolysis, the resulting Butanesulfonamide can undergo further transformation through microbial degradation in soil and water systems. The biodegradation of sulfonamides can proceed through several pathways, primarily initiated by enzymatic action from microorganisms.

Common metabolic pathways for sulfonamides include:

Hydroxylation: The introduction of a hydroxyl group (-OH) onto the butyl chain is a common initial step in aerobic biodegradation. This can occur at various positions on the alkyl chain, leading to hydroxylated intermediates.

Dealkylation: Cleavage of the butyl group from the sulfonamide can occur, leading to the formation of simpler sulfonamide structures.

Cleavage of the Sulfonamide Bond: Microbial enzymes can cleave the sulfur-nitrogen (S-N) bond, breaking down the molecule into separate sulfur-containing and nitrogen-containing fragments. This can result in the formation of butanesulfonic acid and ammonia.

Based on these general pathways, the following metabolites of this compound can be anticipated in environmental systems:

| Transformation Product/Metabolite | Formation Pathway | Environmental System |

| Butanesulfonamide | Hydrolysis | Water, Soil |

| Hydroxylated Butanesulfonamide | Biodegradation (Hydroxylation) | Soil, Water |

| Butanesulfonic acid | Biodegradation (S-N bond cleavage) | Soil, Water |

| Ammonia | Biodegradation (S-N bond cleavage) | Soil, Water |

Table 1: Potential Transformation Products and Metabolites of this compound in Environmental Systems

Detailed Research Findings:

While specific studies on the environmental fate of this compound are limited, research on analogous short-chain alkylsulfonyl chlorides and sulfonamides provides insights into its likely transformation. The hydrolysis of various sulfonyl chlorides has been shown to be a rapid process, confirming the expected formation of Butanesulfonamide as the initial and major transformation product in aquatic environments.

Studies on the biodegradation of sulfonamides in soil and activated sludge have identified a variety of metabolites. These studies consistently report hydroxylation of the alkyl or aromatic moieties and the eventual cleavage of the sulfonamide bond as key degradation steps. The specific microbial communities present in the soil or water will influence the rates and pathways of biodegradation. For instance, certain bacterial strains are known to possess the enzymatic machinery capable of utilizing sulfonamides as a source of carbon and nitrogen.

The table below summarizes the expected key transformation reactions and the resulting products.

| Reaction Type | Reactant | Key Transformation Product(s) |

| Abiotic | ||

| Hydrolysis | This compound | Butanesulfonamide, Hydrochloric acid |

| Biotic | ||

| Hydroxylation | Butanesulfonamide | Hydroxy-butylsulfonamide isomers |

| S-N Bond Cleavage | Butanesulfonamide | Butanesulfonic acid, Ammonia |

Table 2: Key Transformation Reactions of this compound

It is important to note that the persistence and further transformation of these products will depend on their own chemical properties and the prevailing environmental conditions. For example, butanesulfonic acid is a relatively stable and water-soluble compound.

Role of Butylsulfamyl Chloride in Advanced Synthetic Applications

Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

The sulfonamide functional group is a well-established pharmacophore found in a multitude of therapeutic agents. Sulfonyl chlorides, including butylsulfamyl chloride, serve as essential building blocks for incorporating this crucial moiety into drug candidates. sigmaaldrich.com The reaction of a sulfonyl chloride with an amine is a primary method for forming the sulfonamide linkage, a cornerstone of medicinal chemistry. nih.gov

This compound acts as a key precursor in the synthesis of various sulfonamide-based drugs. The formation of the sulfonamide bond occurs through the reaction of the sulfonyl chloride with a primary or secondary amine, displacing the chloride ion. This reaction is fundamental to creating a diverse class of drugs with applications ranging from diuretics to anticonvulsants. The butyl group can influence the pharmacokinetic properties of the final API, such as its lipophilicity and metabolic stability.

Table 1: Representative Sulfonamide-Based Therapeutics

| Drug Class | Example Compound | Therapeutic Use |

|---|---|---|

| Diuretics | Furosemide | Treatment of edema and hypertension |

| Anticonvulsants | Topiramate | Management of epilepsy and migraines |

| Antibacterials | Sulfamethoxazole | Treatment of bacterial infections |

This table showcases examples of drug classes where the sulfonamide linkage, which can be formed using reagents like this compound, is critical to their therapeutic function.

In modern drug development, controlling the stereochemistry of an API is crucial, as different enantiomers of a chiral drug can have significantly different biological activities and safety profiles. this compound can be employed in the synthesis of chiral pharmaceutical intermediates. While the compound itself is not chiral, it can be reacted with chiral amines or alcohols without racemization at the adjacent stereocenter. This allows for the construction of enantiomerically pure sulfonamides or sulfonate esters. This process is a key step in asymmetric synthesis, where a chiral auxiliary or substrate is used to guide the formation of a specific stereoisomer.

Applications in Agrochemical and Specialty Chemical Production

The synthetic utility of this compound extends beyond pharmaceuticals into the agrochemical and materials science sectors. The robust sulfonamide linkage it helps to create is also a feature of many active compounds used in crop protection and in the development of specialized polymers.

In the agrochemical industry, this compound serves as an intermediate for producing pesticides. The resulting sulfonamide-containing molecules can exhibit potent biological activity against weeds, insects, and fungal pathogens. For instance, sulfonylurea herbicides function by inhibiting the acetolactate synthase enzyme in plants, a mode of action dependent on their specific chemical structure which can be derived from sulfonyl chloride precursors. google.com Similarly, certain insecticides and fungicides incorporate sulfonamide groups to achieve their desired efficacy. nih.govmdpi.commdpi.com

Table 2: Representative Agrochemicals with Sulfonamide or Related Linkages

| Agrochemical Class | Example Compound | Primary Use |

|---|---|---|

| Herbicide | Flazasulfuron | Weed control in turf and agriculture google.com |

| Insecticide | Fluxametamide | Broad-spectrum insect control researchgate.net |

This table provides examples of agrochemicals where the core chemistry involves linkages that can be synthesized from sulfonyl chloride precursors.

The reactivity of the sulfonyl chloride group makes this compound a candidate for synthesizing functional materials and modifying polymers. It can be grafted onto polymer backbones that contain nucleophilic sites, such as hydroxyl or amine groups, thereby altering the polymer's physical and chemical properties. For example, modifying polymers like polyvinyl alcohol or aminated polystyrene can introduce new functionalities. scirp.orgorientjchem.org Furthermore, sulfur-containing polymers, which can be synthesized using sulfonyl chlorides, are an area of active research for applications in materials science due to their unique optical and electronic properties. sigmaaldrich.comresearchgate.net

Cross-Coupling Reactions and Catalytic Transformations Involving this compound

Modern synthetic chemistry heavily relies on catalytic methods, particularly transition-metal-catalyzed cross-coupling reactions, to form carbon-carbon and carbon-heteroatom bonds. nih.gov While less common than their aryl counterparts, alkylsulfonyl chlorides like this compound can participate in certain catalytic transformations.

Palladium-catalyzed reactions, such as Suzuki-Miyaura or desulfinative cross-couplings, can potentially utilize alkylsulfonyl chlorides as coupling partners. nih.govtcichemicals.com In a desulfinative coupling, the sulfonyl chloride group can act as a leaving group, allowing for the formation of a new bond at its position. Such reactions provide a powerful method for creating complex molecular architectures from simpler precursors. The development of new catalysts and reaction conditions continues to expand the scope of these transformations to include a wider variety of substrates, including aliphatic sulfonyl chlorides. sigmaaldrich.comresearchgate.net These catalytic methods are highly valued for their efficiency and functional group tolerance, making them suitable for the late-stage functionalization of complex molecules in drug discovery and materials science. tcichemicals.com

常见问题

Q. How should researchers address discrepancies between their findings and prior literature on this compound’s spectroscopic properties?

- Methodological Answer : (1) Replicate original studies using described protocols; (2) Publish a correspondence article with comparative data; (3) Propose collaborative verification with independent labs .

Data Presentation and Documentation

Q. What are best practices for documenting this compound-related data in lab notebooks to ensure reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。